Product packaging for Linalyl valerate(Cat. No.:CAS No. 10471-96-2)

Linalyl valerate

Cat. No.: B080595
CAS No.: 10471-96-2
M. Wt: 238.37 g/mol
InChI Key: BYTYEUINJPKZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linalyl valerate (CAS 10471-96-2), also known as 1,5-dimethyl-1-vinylhex-4-enyl valerate, is an ester formed from linalool and valeric acid with the molecular formula C15H26O2 and an average molecular weight of 238.37 g/mol . This compound is characterized as a colorless to pale clear liquid with a very slow evaporation rate and a high estimated boiling point of 265°C . Its vapor pressure is exceptionally low, and it has an estimated logP (o/w) of 5.435, indicating high lipophilicity and very low solubility in water . In research and development, this compound serves as a critical material in several key areas. It is widely used as a reference standard and calibrant in Gas Chromatography-Mass Spectrometry (GC/MS) for the qualitative and quantitative profiling of complex fragrance mixtures and essential oils, leveraging its known retention index (Carbowax: 1765) . It also acts as a model substrate in organic chemistry studies, particularly in investigating esterification and hydrolysis reaction kinetics and mechanisms . Furthermore, it is a valuable ingredient in fragrance formulation research, where its stability in various surfactant-rich bases and controlled-release systems is evaluated . The primary research value of this compound lies in its organoleptic properties. It is described as having a complex fruity, lavender, apricot, and citrus odor profile, making it a compound of interest in neuro-olfaction research and sensory science . Researchers study its interaction with olfactory receptors and its potential to modify or extend fragrance notes in perfumery themes such as citrus, fougère, and chypre . While direct mechanistic studies on this compound are limited, research on its structural relative, linalyl acetate, provides insights into potential pathways of interest. Linalyl acetate has demonstrated significant anti-inflammatory and analgesic properties in preclinical models, mechanisms that are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the modulation of the nociceptive TRPA1 channel . The parent alcohol, linalool, is also extensively studied for its effects on the central nervous system, including antidepressant, anxiolytic, and anti-stress activities mediated through monoaminergic systems and neurotrophic factors like BDNF . These findings suggest that this compound may serve as a prodrug or a precursor in biochemical studies exploring the metabolism and biological activity of terpene esters. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, nor is it for human consumption, therapeutic application, or incorporation into commercial products without proper regulatory clearance . This classification means it has not undergone the rigorous validation and quality assurance processes required for diagnostic or medical devices and must not be used in procedures that generate data for patient management . Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety guidelines and local regulations, such as REACH and GHS/CLP rules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B080595 Linalyl valerate CAS No. 10471-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10471-96-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl pentanoate

InChI

InChI=1S/C15H26O2/c1-6-8-11-14(16)17-15(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3

InChI Key

BYTYEUINJPKZIB-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC(C)(CCC=C(C)C)C=C

Canonical SMILES

CCCCC(=O)OC(C)(CCC=C(C)C)C=C

Other CAS No.

10471-96-2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Linalyl Valerate

Chemical Synthesis Approaches for Linalyl Valerate (B167501)

Linalyl valerate, an ester valued for its fruity and floral aroma, is synthesized through various chemical methodologies. These approaches primarily involve the esterification of linalool (B1675412) with valeric acid or its derivatives. The synthetic routes can be broadly categorized into classical esterification reactions and more advanced strategies that often incorporate principles of green chemistry.

Esterification Reactions and Detailed Reaction Mechanisms

The most direct and common method for synthesizing this compound is through the esterification of linalool with valeric acid. This reaction can be catalyzed by a range of chemical agents, each influencing the reaction pathway and efficiency.

Fischer-Speier esterification, or simply Fischer esterification, is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. In the synthesis of this compound, linalool (a tertiary allylic alcohol) reacts with valeric acid (pentanoic acid).

The mechanism for the Fischer esterification of linalool and valeric acid proceeds through several reversible steps:

Protonation of the Carbonyl Oxygen: The catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the carbonyl oxygen of valeric acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alcohol, linalool, acts as a nucleophile. A lone pair of electrons from the hydroxyl group of linalool attacks the now highly electrophilic carbonyl carbon of the protonated valeric acid. This step forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate. This step is often facilitated by the solvent or another alcohol molecule and results in the formation of a good leaving group, water.

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product, this compound.

Due to the reversible nature of all steps, the equilibrium must be shifted towards the product side to achieve a high yield. This is commonly accomplished by using an excess of one of the reactants (usually the alcohol, linalool) or by removing water from the reaction mixture as it is formed. However, being a tertiary alcohol, linalool is prone to acid-catalyzed side reactions such as isomerization and cyclization, which can lower the yield of the desired ester.

To circumvent the issues associated with strong protonic acids, such as low yields due to side reactions with the sensitive linalool molecule, alternative catalytic systems have been developed. These systems often offer milder reaction conditions and improved selectivity.

For the synthesis of related terpene esters like linalyl acetate (B1210297), various alternative catalysts have been explored and are applicable to this compound production. These include:

Solid Acid Catalysts: Heterogeneous catalysts such as strongly acidic ion-exchange resins, zeolites, and molecular sieves offer advantages like easy separation from the reaction mixture and potential for reuse. google.com These materials provide acidic sites for the reaction to occur while minimizing the degradation of linalool that can occur in homogeneous acidic solutions. google.comresearchgate.net

Metal Derivatives: Certain metal-containing compounds have been shown to catalyze the esterification of linalool. For instance, derivatives of chromium or molybdenum can be used, particularly when using an acid anhydride (B1165640) like valeric anhydride instead of valeric acid. google.com

Lewis Acids: Lewis acids can also serve as catalysts. For example, zinc carboxylates have been used in the synthesis of linalyl acetate from linalool and ketene, suggesting their potential applicability in reactions involving valeric acid derivatives. google.com

The reaction mechanism with these alternative catalysts can vary. Solid acids generally function similarly to homogeneous Brønsted acids by providing protonic sites on their surface. mdpi.comfrontiersin.org Metal-based catalysts may operate through different pathways, such as coordination to the carbonyl oxygen, which enhances its electrophilicity in a manner analogous to protonation.

Acid-Catalyzed Fischer Esterification Pathways

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective methods. For this compound, this translates to green chemistry approaches and chemoenzymatic routes that offer high yields and stereoselectivity.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves the use of environmentally benign catalysts and reaction media.

Heterogeneous Solid Acid Catalysts: As mentioned previously, solid acid catalysts are a cornerstone of green esterification processes. google.com Catalysts like sulfonic acid-grafted silica (B1680970) (SiO₂-SO₃H) frontiersin.org or magnetic nano-solid acids mdpi.com are not only effective but also easily recoverable and reusable, which minimizes waste and reduces costs. The table below compares different solid acid catalysts used in esterification reactions.

CatalystReactantsTemperature (°C)Time (h)Conversion (%)ReusabilityReference
Fe₃O₄-PDA-SO₃HLevulinic acid, Ethanol (B145695)90589.8Yes (6 cycles) mdpi.com
3D SiO₂-NH-SO₃H4-methoxybenzyl alcohol, DHPRoom Temp0.33>95Yes (10 cycles) frontiersin.org
Strongly-acid resinLinalool, Acetic anhydride---Yes google.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com They can act as both the solvent and the catalyst in esterification reactions. ionike.comionike.com For example, certain ILs can catalyze the hydroesterification of alcohols. ionike.com The use of ILs can facilitate product separation and catalyst recycling, aligning with green chemistry goals. tcichemicals.commdpi.com

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of biocatalysts with the efficiency of chemical reactions. mdpi.comnih.govfrontiersin.orgnih.govrsc.org This approach is particularly valuable for producing enantiomerically pure compounds, as linalool exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, each with a distinct aroma.

A primary chemoenzymatic strategy for obtaining enantiomerically enriched this compound is through kinetic resolution . nih.govunipd.it This process can be applied in two main ways:

Enzymatic Resolution of Racemic Linalool: Racemic linalool is reacted with a valeric acid derivative (e.g., vinyl valerate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435. The enzyme selectively catalyzes the acylation of one enantiomer of linalool at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer of this compound and the unreacted, opposite enantiomer of linalool. These can then be separated.

Enzymatic Resolution of Racemic this compound: Alternatively, racemic this compound can be synthesized chemically and then subjected to enzymatic hydrolysis. A lipase selectively hydrolyzes one enantiomer of the ester back to the corresponding linalool enantiomer and valeric acid, leaving the other ester enantiomer unreacted.

A more advanced technique is dynamic kinetic resolution (DKR) . researchgate.netmdpi.com In this process, the enzymatic kinetic resolution is combined with an in-situ racemization of the starting material. For example, the resolution of racemic linalool would be performed in the presence of both a lipase and a racemization catalyst (e.g., a ruthenium complex). As the enzyme selectively acylates one enantiomer, the catalyst continuously converts the slow-reacting enantiomer into the fast-reacting one. This allows for a theoretical yield of a single enantiomer of this compound approaching 100%, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest due to the distinct sensory properties often exhibited by different stereoisomers of chiral molecules. Asymmetric synthesis aims to produce a single enantiomer in excess, a process known as asymmetric induction. msu.edu The primary strategies involve the use of chiral catalysts or enzymes that can selectively react with one enantiomer of a racemic starting material or stereoselectively create the desired chiral center.

The enantioselective synthesis of linalyl esters, including this compound, is most commonly achieved through the kinetic resolution of racemic linalool. This process relies on catalysts that preferentially acylate one enantiomer, leaving the other unreacted. Lipases are a prominent class of biocatalysts used for this purpose due to their high selectivity under mild reaction conditions. researchgate.net

Research has shown that certain esterases exhibit stereoselectivity in the hydrolysis of linalyl esters, which is the reverse reaction of synthesis. For instance, studies on the hydrolysis of linalyl butyrate (B1204436), a close analog of this compound, using esterases from an equine liver, demonstrated a preference for the (S)-enantiomer. google.com This suggests that the same enzymatic systems could be employed in an esterification reaction, using a valerate source, to preferentially synthesize (S)-linalyl valerate from racemic linalool. The reaction would proceed until the (S)-linalool is largely consumed, leaving behind unreacted (R)-linalool.

Beyond enzymes, synthetic chiral catalysts are being developed for asymmetric reactions. These include metal complexes with chiral ligands. For example, bis-cyclometalated iridium(III) and rhodium(III) complexes, where chirality originates from the stereogenic metal center, have been introduced for asymmetric photoredox chemistry. nih.gov While not yet specifically documented for this compound, these types of catalysts are designed to induce high levels of stereocontrol in reactions involving chiral substrates. nih.govrsc.org The development of such catalysts for the esterification of tertiary alcohols like linalool remains an active area of research.

Table 1: Examples of Catalytic Systems for Stereoselective Esterification/Hydrolysis of Linalool Analogs

Catalyst/Enzyme SystemSubstrateSelectivityResearch Finding
Equine Liver EsteraseLinalyl Butyrate(S)-selective hydrolysisDemonstrated the potential for kinetic resolution, achieving an optical purity of 72% e.e. for (S)-linalool. google.com
Lipase (e.g., PPL)(R)-LinaloolAcylationParametric studies were used to optimize the acylation of (R)-linalool with acetic anhydride. researchgate.net
Chiral-at-metal ComplexesGeneral Asymmetric CatalysisEnantioselectiveNovel iridium(III) and rhodium(III) complexes serve as catalysts where a stereogenic metal center provides asymmetric induction. nih.gov

Once a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.), which measures the purity of the resulting enantiomeric mixture. heraldopenaccess.us Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers.

A primary technique for this determination is chiral gas chromatography (GC). In this method, the stationary phase of the GC column is itself chiral, typically using modified cyclodextrins. perfumerflavorist.com This chiral environment causes the enantiomers of the analyte (e.g., this compound) to interact differently with the stationary phase, leading to different retention times. By comparing the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers and thus the e.e. can be accurately calculated. mdpi.comyoutube.com This method has been successfully applied to determine the enantiomeric distribution of linalool and linalyl acetate in essential oils, and the same principle is directly applicable to synthetic this compound. perfumerflavorist.com

Another advanced method is molecular rotational resonance (MRR) spectroscopy combined with chiral tagging. In this technique, a chiral molecule (the "tag") is added to the sample, forming diastereomeric complexes with each enantiomer of the analyte. mdpi.com These diastereomeric complexes have distinct rotational spectra that can be resolved, allowing for quantification of the enantiomers without the need for chromatographic separation. This has been demonstrated for the analysis of linalool in complex mixtures like essential oils. mdpi.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful tool for enantiomeric separation and quantification. heraldopenaccess.usuma.es Chiral HPLC can be coupled with various detectors, including UV, fluorescence, or chiroptical detectors like circular dichroism, to determine the e.e. heraldopenaccess.usuma.es

Table 2: Methods for Enantiomeric Excess (e.e.) Determination

MethodPrincipleApplication Example
Chiral Gas Chromatography (GC)Differential interaction of enantiomers with a chiral stationary phase leads to separation.Determination of linalool and linalyl acetate enantiomers in citrus oils. perfumerflavorist.com
Chiral Tagging MRR SpectroscopyFormation of diastereomeric complexes with distinct, measurable rotational spectra.Quantitative enantiomer analysis of linalool in essential oils without separation. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase.General method for determining the e.e. of chiral pharmaceutical agents. heraldopenaccess.us
Chiral Catalyst Development for this compound Synthesis

Derivatization and Analog Synthesis of this compound

The chemical structure of this compound can be modified to create new derivatives and analogs with potentially unique properties. This often involves transformations of the parent alcohol, linalool, or the corresponding acetate, followed by esterification or transesterification.

Oxygenated derivatives of linalool and its esters have been synthesized to explore structure-odor relationships. frontiersin.orgnih.gov These syntheses typically introduce new oxygen-containing functional groups, such as aldehydes, carboxylic acids, or epoxides, onto the carbon skeleton.

A common strategy involves the allylic oxidation of the linalool or linalyl acetate backbone. For example, using selenium dioxide (SeO₂), an aldehyde group can be introduced at the C-8 position to produce 8-oxolinalool or 8-oxolinalyl acetate. frontiersin.orgnih.gov Further oxidation of this aldehyde can yield the corresponding carboxylic acid, 8-carboxylinalyl acetate. nih.gov These oxygenated linalyl acetate analogs could be converted to their this compound counterparts through transesterification.

Another approach is the epoxidation of the double bond in the linalool structure, followed by ring-opening reactions to create novel ethers or diols. researchgate.net The regioselective epoxidation of the trisubstituted double bond in linalool can be achieved using various catalysts, including robust non-noble cobalt catalysts, to produce linalool epoxide in high yields. researchgate.net This epoxide is a versatile intermediate for synthesizing a range of new derivatives.

Furthermore, intramolecular cyclization of linalool can lead to the formation of furanoid and pyranoid linalool oxides. mdpi.com A practical laboratory-scale synthesis has been developed to obtain all eight stereoisomers of linalool oxide, starting from linalool enantiomers. mdpi.com These cyclic ethers represent important structural analogs.

Table 3: Synthetic Pathways to Oxygenated Linalool/Linalyl Acetate Analogs

Reaction TypeReagent/CatalystProductReference
Allylic OxidationSelenium dioxide (SeO₂)8-oxolinalool, 8-oxolinalyl acetate frontiersin.orgnih.gov
EpoxidationCobalt catalystLinalool epoxide researchgate.net
Intramolecular CyclizationAcid-catalyzedFuranoid and Pyranoid Linalool Oxides mdpi.com

The exploration of novel derivatives extends beyond oxygenation. Modifications can be made to the ester group or other parts of the carbon skeleton. For instance, while this compound is an ester of valeric acid (a C5 carboxylic acid), a wide range of other linalyl esters have been synthesized using different acyl donors. These include linalyl acetate, propionate, butyrate, and hexanoate. google.com

In a broader context of fragrance chemistry, novel derivatives of related structures are constantly being explored. For example, derivatives of 6-hydroxyhexanoates have been synthesized and patented as new fragrance ingredients, showcasing how modification of ester structures can lead to valuable organoleptic properties. google.com While not direct derivatives of this compound, these efforts highlight the general strategy of synthesizing novel ester-containing molecules to achieve new scent profiles. The synthesis of such compounds typically involves standard esterification procedures using acyl halides or acid anhydrides with the corresponding alcohol. google.com

Synthesis of Oxygenated and Structural Analogs of this compound

Reaction Kinetics and Thermodynamic Studies of this compound Synthesis

Understanding the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound, typically formed via the esterification of linalool with valeric acid (or a derivative like valeric anhydride).

Kinetic studies focus on the rate of the reaction and how it is influenced by factors such as temperature, catalyst concentration, and reactant molar ratios. While specific kinetic data for this compound is not widely published, studies on the closely related synthesis of linalyl acetate from linalool provide a strong model. The esterification of an alcohol is often described by a second-order kinetic model, considering both the forward and reverse (hydrolysis) reactions. redalyc.org

For the synthesis of nopyl acetate, another fragrance ester, the reaction was modeled using a power-law approach with second-order kinetics for both esterification and hydrolysis. redalyc.org The study found that the reaction rate constants increased with temperature, and an activation energy was determined. redalyc.org A similar approach could be applied to the synthesis of this compound, where the rate equation would depend on the concentrations of linalool, valeric acid, this compound, and water.

Thermodynamic studies investigate the energy changes and equilibrium position of the reaction. The synthesis of linalyl acetate via transesterification in supercritical CO₂ has been the subject of thermodynamic modeling. researchgate.net Such studies are crucial for process design, especially for separation and purification steps. researchgate.net The enthalpy and entropy of reaction can be determined, often using the van't Hoff equation, by measuring the equilibrium constant at different temperatures. redalyc.org For the synthesis of linalyl acetate in an ethanol-water system, various physicochemical and thermodynamic properties such as surface tension and stability have been investigated to better understand the system's behavior. e3s-conferences.org These principles and methodologies are directly transferable to the study of this compound synthesis.

Table 4: Key Parameters in Kinetic and Thermodynamic Studies of Ester Synthesis

ParameterDescriptionRelevance to this compound Synthesis
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Determines how quickly this compound is formed under specific conditions.
Activation Energy (Ea) The minimum energy required to initiate the chemical reaction.A lower Ea, often achieved with a catalyst, leads to a faster reaction rate. redalyc.org
Equilibrium Constant (Keq) The ratio of product concentrations to reactant concentrations at equilibrium.Indicates the maximum possible yield of this compound under given conditions. redalyc.org
Enthalpy of Reaction (ΔH) The heat absorbed or released during the reaction.Determines if the reaction is exothermic or endothermic, impacting temperature control for the reactor. redalyc.org
Entropy of Reaction (ΔS) The change in disorder or randomness of the system.Contributes to the overall Gibbs free energy change, determining the spontaneity of the reaction. redalyc.org

Biosynthetic Pathways and Metabolic Engineering of Linalyl Valerate

Precursor Biosynthesis and Regulatory Mechanisms

The formation of linalyl valerate (B167501) is dependent on the availability of its two precursors: linalool (B1675412) and valeric acid. These compounds are synthesized through distinct and complex metabolic pathways in various organisms.

Linalool Biosynthesis Pathways in Plants and Microorganisms

Linalool is a naturally occurring acyclic monoterpenoid found in over 200 species of plants. wikipedia.org Its biosynthesis originates from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.org These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. acs.org

The MVA pathway is the primary route for isoprenoid biosynthesis in most eukaryotes, archaea, and the cytosol of plants. acs.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. researchgate.net In plants, the MVA pathway, located in the cytosol, is mainly responsible for the production of sesquiterpenes, triterpenes, and sterols. researchgate.net While the MEP pathway is the primary source for monoterpenes like linalool in plants, the MVA pathway has been successfully engineered in microorganisms for linalool production. researchgate.netmdpi.com For instance, engineering the MVA pathway in Saccharomyces cerevisiae and Rhodotorula toruloides has led to significant linalool yields. researchgate.netmdpi.com

The MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, algae, and the plastids of plants. acs.orgresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net In plants, the MEP pathway, localized in the plastids, is the main source for the biosynthesis of monoterpenes (like linalool), diterpenes, and carotenoids. researchgate.netnih.gov IPP and DMAPP produced by the MEP pathway are condensed to form geranyl diphosphate (GPP), the direct precursor for linalool. wikipedia.org The compartmentalization of these two pathways in plants allows for independent regulation of different classes of terpenoids. researchgate.net

Mevalonate (MVA) Pathway Contributions

Valeric Acid Biosynthesis Pathways in Biological Systems

Valeric acid, or pentanoic acid, is a short-chain fatty acid. Its biosynthesis is less universally defined than that of linalool and can occur through several routes in different biological systems. In nature, it is found in the perennial flowering plant Valeriana officinalis and is also produced by gut microbiota.

One proposed pathway for a related compound, 4-methylvaleric acid, involves the α-ketoacid elongation pathway, which is related to leucine (B10760876) biosynthesis. nih.gov This pathway starts with the condensation of an α-keto acid with acetyl-CoA. researchgate.netnih.gov In the context of valerenic acid, a sesquiterpenoid from which valeric acid can be derived, the biosynthesis begins with farnesyl diphosphate (FPP) from the MVA pathway. researchgate.netnih.gov The FPP is cyclized to valerena-4,7(11)-diene (B12366622), which then undergoes a series of oxidation steps catalyzed by a cytochrome P450 enzyme (VoCYP71DJ1), an alcohol dehydrogenase, and an aldehyde dehydrogenase to form valerenic acid. nih.gov The direct enzymatic pathway to valeric acid itself in plants is not as clearly elucidated.

In gut bacteria such as Clostridia, valeric acid can be produced via the anaerobic fermentation of carbon sources. mdpi.com One documented route is the condensation of ethanol (B145695) with propionic acid. Another pathway involves the utilization of short-chain fatty acids as primers for fatty acid elongation. mdpi.com

Identification and Characterization of Key Biosynthetic Enzymes

The final step in the biosynthesis of linalool is catalyzed by a specific class of enzymes known as linalool synthases.

Linalool synthases (LIS) are monoterpene synthases that catalyze the conversion of GPP to linalool. wikipedia.org These enzymes have been isolated and characterized from a wide variety of plants, including Clarkia breweri, Arabidopsis thaliana, and Rosa damascena. nih.govresearchgate.net

Classification and Stereochemistry: LIS enzymes are classified based on the stereoisomer of linalool they produce. mdpi.com

(S)-linalool synthases (EC 4.2.3.25): These enzymes produce the (S)-(+)-linalool enantiomer, which has a sweet, floral scent. wikipedia.orgmdpi.com They are typically found in the TPS-g subfamily of terpene synthases. mdpi.com

(R)-linalool synthases (EC 4.2.3.26): These enzymes produce the (R)-(-)-linalool enantiomer, which has a more woody, lavender-like aroma. wikipedia.orgmdpi.com They belong to the TPS-b subfamily. mdpi.com

Some LIS enzymes are bifunctional and can also convert farnesyl diphosphate (FPP) to the sesquiterpene nerolidol. mdpi.comresearchgate.netnih.gov

Research Findings on Linalool Synthases:

Alcohol Acyltransferases (AATs)

The final and crucial step in the biosynthesis of linalyl valerate is the esterification of linalool with an activated form of valeric acid, typically valeryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the synthesis of a wide array of volatile esters in fruits and flowers by transferring an acyl group from an acyl-CoA molecule to an alcohol. nih.govresearchgate.net

Enzymes Involved in Valeric Acid Production

Valeric acid, the acyl donor in this compound synthesis, is a short-chain fatty acid. Its biosynthesis can occur through several metabolic routes. In some microorganisms, the synthesis of branched-chain fatty acids, which share precursors with valeric acid, involves the decarboxylation of α-keto acids derived from amino acids like valine, leucine, and isoleucine. wikipedia.org For instance, isovaleric acid can be formed from the conversion of branched-chain amino acids. mdpi.com

The elongation of fatty acids, a process central to valeric acid synthesis, typically utilizes malonyl-CoA as a chain extender. wikipedia.org The enzymes involved in the β-oxidation pathway can also, under certain conditions, operate in reverse to synthesize fatty acids. The complete biosynthesis of valerenic acid, a more complex sesquiterpenoid, has been achieved in yeast through the co-expression of a valerena-4,7(11)-diene oxidase with an alcohol dehydrogenase and an aldehyde dehydrogenase. nih.gov This highlights the potential for engineering complex multi-enzyme pathways for the production of valeric acid and its derivatives.

Metabolic Engineering Strategies for Enhanced this compound Production

The heterologous production of this compound precursors, particularly linalool, in microbial cell factories offers a promising and sustainable alternative to traditional extraction from plants.

Genetic Manipulation of Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli) for Linalool Production

Both Saccharomyces cerevisiae (yeast) and Escherichia coli have been successfully engineered for the production of linalool. nih.govkaist.ac.kr A common strategy involves the introduction of a linalool synthase gene, often from a plant source such as Lavandula angustifolia or Actinidia arguta, into the microbial host. nih.govresearchgate.net

In Saccharomyces cerevisiae : To enhance linalool titers, metabolic engineering efforts have focused on increasing the precursor supply. sci-hub.se This includes overexpressing key enzymes in the mevalonate (MVA) pathway, which provides the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netsci-hub.se Strategies such as the downregulation of the ERG9 gene, which diverts precursors towards sterol biosynthesis, and the overexpression of a truncated version of HMG-CoA reductase (tHMG1), have proven effective in increasing linalool production. nih.gov Further improvements have been achieved by combining these modifications, leading to significantly higher linalool yields. nih.govsci-hub.se Some studies have reported linalool titers as high as 2.6 g/L in engineered yeast through protein and organelle engineering. acs.org

Strain ModificationLinalool Titer (µg/L)Fold Increase
Control~381x
ERG9 downregulation78~2x
ERG9 downregulation + tHMG1 overexpression95~2.5x

In Escherichia coli : Metabolic engineering of E. coli for linalool production has also been successful. kaist.ac.krresearchgate.net Strategies include the expression of the mevalonate pathway to supplement the native methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor supply. kaist.ac.kr The selection of efficient geranyl diphosphate synthases (GPPS) and linalool synthases (LIS) from various organisms is crucial for high-level production. kaist.ac.krresearchgate.net For instance, using a GPPS from Abies grandis was shown to be more effective than the S. cerevisiae ERG20 enzyme. researchgate.net Optimization of enzyme expression levels and the use of synthetic protein scaffolds to co-localize pathway enzymes have led to substantial increases in linalool titers, with some engineered strains producing over 1.5 g/L of R-(−)-linalool in fed-batch fermentations. acs.orgacs.org

Optimization of Metabolic Precursor Flux for this compound Synthesis

A key challenge in metabolic engineering is directing the flow of central metabolites towards the desired product. For this compound, this involves optimizing the flux towards both linalool and valeric acid. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful tool used to understand and identify bottlenecks in metabolic pathways. nih.gov By quantifying the flow of carbon through the metabolic network, researchers can identify underperforming enzymes or competing pathways that divert precursors away from the target molecule. nih.govprinciplescellphysiology.org

Strategies to optimize precursor flux include:

Downregulation of competing pathways: Reducing the activity of enzymes that lead to the formation of byproducts can redirect metabolic flux towards the desired product. For example, in linalool production, downregulating squalene (B77637) synthase helps to accumulate GPP. nih.gov

Pathway compartmentalization: Confining biosynthetic pathways to specific cellular compartments, such as the peroxisome or mitochondria, can increase local concentrations of intermediates and enzymes, thereby enhancing reaction rates and minimizing interference with other cellular processes. acs.org

Strategies for Alleviating Product-Mediated Feedback Inhibition in Engineered Systems

High concentrations of a synthesized product can often inhibit the activity of enzymes within its own biosynthetic pathway, a phenomenon known as feedback inhibition. nih.gov This is a common challenge in metabolic engineering that can limit product titers. While specific studies on feedback inhibition by this compound are not available, general strategies to overcome this issue are applicable.

One common approach is the use of in situ product removal, where the product is continuously extracted from the fermentation broth. This can be achieved through techniques such as gas stripping, liquid-liquid extraction, or adsorption onto a solid phase. science.gov For example, a two-phase fermentation system, where an organic solvent is used to sequester the product, has been shown to improve linalool production in S. cerevisiae. researchgate.net

Another strategy involves protein engineering to create enzyme variants that are less sensitive to product inhibition. By modifying the allosteric sites of feedback-regulated enzymes, it is possible to reduce their sensitivity to the final product, thereby allowing for higher accumulation.

Enzymatic Biotransformations of this compound Precursors

Enzymatic biotransformation offers a direct method for synthesizing this compound from its precursors, linalool and valeric acid (or its ester). This approach often utilizes lipases, which can catalyze esterification reactions in non-aqueous environments. researchgate.netmdpi.com The use of immobilized enzymes, such as Novozym 435, is common as it allows for easy separation of the catalyst from the product and potential for enzyme reuse. hilarispublisher.comresearchgate.netmdpi.com

Studies on the enzymatic synthesis of similar esters, like linalyl acetate (B1210297) and citronellyl valerate, have shown that reaction parameters such as temperature, substrate molar ratio, and enzyme concentration significantly influence the conversion yield. hilarispublisher.comresearchgate.net For instance, the enzymatic synthesis of linalyl acetate from linalool and acetic anhydride (B1165640) has been demonstrated, although the conversion rates can be modest. hilarispublisher.comresearchgate.net The esterification of tertiary alcohols like linalool can be challenging due to steric hindrance. hilarispublisher.com Optimization of these reaction conditions is crucial for achieving high yields of this compound through enzymatic biotransformation.

Advanced Analytical Methodologies in Linalyl Valerate Research

Chromatographic Techniques for Linalyl Valerate (B167501) Analysis

Chromatography is a cornerstone for the separation and analysis of volatile compounds like linalyl valerate from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of essential oils and other volatile mixtures containing this compound. mdpi.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis of individual components. google.com

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries like the NIST Chemistry WebBook. The retention time, the time it takes for a compound to travel through the column, is another key parameter used for identification. mdpi.com For instance, this compound has a reported Kovats retention index of 1500 on an OV101 column. flavornet.org

Quantitative analysis can be performed by creating a calibration curve with standards of known concentrations or by using an internal standard method. google.comresearchgate.net The internal standard method is particularly useful as it can compensate for variations in sample injection and other experimental parameters. researchgate.net GC-MS has been successfully employed to identify and quantify this compound and its related compounds, such as linalool (B1675412) and linalyl acetate (B1210297), in various essential oils, including lavender oil. researchgate.netcabidigitallibrary.org

A typical GC-MS setup for analyzing essential oils might involve:

Column: A capillary column such as DB-5 or HP-5ms. mdpi.comcabidigitallibrary.org

Carrier Gas: Helium is commonly used. cabidigitallibrary.org

Oven Temperature Program: A programmed temperature gradient is used to elute compounds with a wide range of boiling points. cabidigitallibrary.org

Ionization: Electron Ionization (EI) at 70 eV is standard.

The data obtained from GC-MS analysis provides a detailed chemical profile of the sample, which is crucial for quality control and authenticity assessment of products containing this compound.

Chiral Gas Chromatography for Enantiomeric Profiling of this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers, (R)- and (S)-linalyl valerate. These enantiomers often exhibit different sensory properties and biological activities. Chiral gas chromatography is a specialized GC technique used to separate and quantify these enantiomers. gcms.cz

This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that has been modified with a chiral selector, often a derivative of cyclodextrin (B1172386). gcms.cztandfonline.comtandfonline.comcapes.gov.br The chiral selector interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The enantiomeric distribution is a critical parameter for determining the authenticity and natural origin of essential oils and flavor compounds. tandfonline.comtandfonline.comcapes.gov.br For example, the enantiomeric composition of linalyl acetate, a closely related compound, is used as an indicator of the natural origin of lavender oil. tandfonline.comtandfonline.comcapes.gov.br

Multidimensional gas chromatography (MDGC) can be employed for complex samples, where a pre-separation on a non-chiral column is followed by the transfer (heart-cutting) of the target compound onto a chiral column for enantiomeric separation. tandfonline.comtandfonline.comcapes.gov.br This approach has been successfully used for the stereodifferentiation of linalyl acetate. tandfonline.comtandfonline.comcapes.gov.br

Commonly used chiral stationary phases for the separation of linalool and its esters include cyclodextrin derivatives like heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin. tandfonline.comtandfonline.comcapes.gov.br The ability to determine the enantiomeric ratio is vital for quality control, as adulteration with synthetic, often racemic, compounds can be detected. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications in this compound Studies

While GC is the predominant technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) also finds applications in the analysis of this compound and related compounds, particularly for non-volatile derivatives or when analyzing complex matrices. mdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

HPLC has been utilized for the determination of linalool in plant extracts, demonstrating its utility for quantifying terpene alcohols. nih.govnih.govresearchgate.net A typical HPLC method for such compounds might use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govnih.govresearchgate.net Detection is often achieved using a photodiode array (PDA) detector or a UV-Vis detector. nih.gov

A significant application of HPLC in this area is the analysis of hydroperoxides derived from the oxidation of compounds like linalyl acetate. researchgate.net These oxidation products can be sensitizers, and their detection is important for safety assessments. One method employs HPLC with post-column chemiluminescence detection to identify hydroperoxides of linalyl acetate in essential oils. researchgate.net This highlights HPLC's capability to analyze less volatile and thermally labile compounds that may not be suitable for GC analysis without derivatization.

The versatility of HPLC, including the wide range of available stationary phases and detection methods, makes it a valuable tool for specific analytical challenges in this compound research. americanpharmaceuticalreview.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. weebly.combbhegdecollege.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its structure. frontiersin.org The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in an NMR spectrum are used to piece together the molecular framework. frontiersin.org

NMR is also a valuable technique for assessing the enantiomeric purity of chiral compounds. researchgate.net While the NMR spectra of enantiomers are identical in an achiral solvent, the addition of a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, leading to separate signals for each enantiomer. researchgate.netnih.gov For instance, chiral lanthanide shift reagents like Eu(hfc)₃ have been used to determine the enantiomeric purity of mevalonolactone (B1676541) and linalool. nih.gov This method allows for the quantification of the enantiomeric excess by integrating the corresponding signals. kit.edu This approach is often more reliable than polarimetry and requires only small amounts of sample. nih.gov

Modern NMR techniques, including 2D NMR experiments like COSY, HSQC, and HMBC, provide even more detailed structural information by revealing correlations between different nuclei within the molecule. weebly.com These methods are crucial for the unambiguous assignment of all ¹H and ¹³C signals, confirming the connectivity and structure of this compound. frontiersin.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light results in a spectrum with bands corresponding to specific functional groups and molecular vibrations.

The IR spectrum of linalyl acetate, a closely related ester, shows characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-H stretching vibrations of the alkyl and vinyl groups. researchgate.netresearchgate.net For example, the C=O stretching vibration in esters typically appears in the region of 1735-1750 cm⁻¹. This compound would be expected to show similar characteristic bands.

Raman spectroscopy can also be used to characterize this compound. The Raman spectrum of linalyl acetate shows bands corresponding to C=C stretching modes and various bending modes. mdpi.com Given the structural similarities, the Raman spectrum of this compound would exhibit comparable features. Both IR and Raman spectroscopy can serve as a fingerprinting technique for the identification and quality control of this compound. mhlw.go.jp

Interactive Data Table: Analytical Techniques for this compound

Technique Application Key Information Obtained Relevant Compounds Mentioned
Gas Chromatography-Mass Spectrometry (GC-MS) Qualitative and Quantitative Analysis Retention time, mass spectrum, fragmentation pattern, concentration This compound, Linalool, Linalyl acetate
Chiral Gas Chromatography Enantiomeric Profiling Separation of (R) and (S) enantiomers, enantiomeric ratio (R)-Linalyl valerate, (S)-Linalyl valerate, Linalyl acetate
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile derivatives, complex matrices Retention time, UV-Vis spectrum, quantification of oxidation products Linalool, Linalyl acetate hydroperoxides
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Enantiomeric Purity Chemical shifts, coupling constants, molecular connectivity, enantiomeric excess This compound, Linalool, Mevalonolactone
Infrared (IR) and Raman Spectroscopy Vibrational Analysis Characteristic functional group frequencies, molecular fingerprint Linalyl acetate, this compound

Advanced Mass Spectrometry Techniques for this compound Metabolite Identification

The biotransformation of this compound results in various metabolites. Identifying these modified structures is crucial for understanding its metabolic fate. Advanced mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for this type of research. While specific studies on this compound metabolism are not extensively detailed in public literature, the analytical approaches used for its structural analog, linalool, provide a clear framework for how this compound metabolites would be identified. nih.govmdpi.com

Metabolite identification relies on detecting the mass-to-charge ratio (m/z) of the parent compound and its subsequent fragments. In the case of this compound, after administration or incubation in a biological system, samples such as serum or microsomal fractions would be prepared and analyzed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its high sensitivity and suitability for analyzing biological fluids. nih.govresearchgate.netmdpi.com

The process typically involves a soft ionization technique, such as Electrospray Ionization (ESI), which minimizes the fragmentation of the molecular ion in the source. lcms.cz The precursor ion, corresponding to the protonated molecule [M+H]+ of a potential metabolite, is selected in the first quadrupole (Q1). This ion is then subjected to Collision-Induced Dissociation (CID) in the second quadrupole (q2), a collision cell, where it breaks into characteristic product ions. The final quadrupole (Q3) scans these product ions, generating a unique fragmentation pattern or "fingerprint" that helps to elucidate the metabolite's structure. youtube.com

For example, research on linalool, a component of this compound, utilized a triple-quadrupole (QqQ) mass spectrometer to study its pharmacokinetics. nih.govmdpi.com This approach, known as Multiple Reaction Monitoring (MRM), is highly specific and quantitative. mdpi.comnih.gov It focuses on predefined m/z transitions from precursor to product ions. A similar strategy would be applied to identify and quantify this compound and its metabolites, which would likely include hydroxylated or glucuronidated forms, by predicting their masses and fragmentation patterns.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Related Compound (Linalool)

ParameterDescriptionSource
Mass SpectrometerWaters Xevo TQ-S Tandem Mass Spectrometer nih.govresearchgate.netnih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.govresearchgate.netnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) for Linalool137.1 nih.govmdpi.comnih.gov
Product Ion (m/z) for Linalool95.1 nih.govmdpi.comnih.gov
Cone Voltage (V)39 nih.gov
Collision Energy (eV)10 nih.gov

This table illustrates the typical parameters used for a structurally related compound, which would be adapted for this compound metabolite studies.

Hyphenated Analytical Platforms in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern analytical chemistry for the analysis of complex mixtures like essential oils and biological samples containing this compound. nih.govnih.govijnrd.org These platforms leverage the separation power of chromatography with the identification capabilities of spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool. mdpi.com In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. scielo.org.mx As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. researchgate.net The resulting mass spectrum provides detailed structural information that allows for confident identification by comparing it to spectral libraries. mdpi.com GC-MS is widely used for the qualitative and quantitative analysis of essential oils, where linalyl esters and related terpenoids are common constituents. scielo.org.mxnih.govjales.orgcabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally fragile metabolites of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. mdpi.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. nih.gov This technique is highly versatile, with different column chemistries (e.g., C18 reversed-phase) and mobile phases allowing for the separation of a wide range of compounds. nih.govmdpi.com The coupling of LC with MS, especially tandem MS (LC-MS/MS), provides a powerful platform for analyzing complex biological matrices to identify and quantify metabolites, as discussed in the previous section. nih.govmdpi.comnih.gov The development of rapid and sensitive LC-MS/MS methods is crucial for pharmacokinetic studies of compounds like linalool and, by extension, this compound. nih.govmdpi.com

Other Hyphenated Techniques: While GC-MS and LC-MS are the most common, other hyphenated platforms could be applied in this compound research.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides unambiguous structural information, complementing the mass data from MS. nih.govnih.gov

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This powerful technique offers significantly increased peak capacity and separation power for analyzing extremely complex volatile mixtures, such as detailed essential oil profiles. researchgate.net

The choice of the hyphenated platform depends on the analyte's properties and the research question, whether it is for quality control of essential oils containing this compound or for elucidating its metabolic pathways in a biological system. nih.govresearchgate.net

Environmental Fate and Microbial Biotransformation of Linalyl Valerate

Environmental Degradation Pathways of Linalyl Valerate (B167501)

The environmental persistence of linalyl valerate is influenced by abiotic factors, primarily photolysis and hydrolysis. These degradation pathways involve the breakdown of the molecule without the intervention of living organisms.

Photolytic degradation is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. For organic esters like this compound, this process can be a significant environmental degradation route. The kinetics of degradation for similar compounds confirm that UV irradiation is a major catalyzing factor in their breakdown nih.gov.

While specific studies on the photolytic degradation of this compound are not extensively detailed in the provided search results, data on the related compound linalyl acetate (B1210297) indicates that it is photoreactive, with a calculated atmospheric degradation half-life of about 1.1 hours due to photo-oxidation oecd.org. This suggests that this compound likely undergoes rapid degradation in the atmosphere when exposed to sunlight. The degradation process for a comparable antimalarial agent under photolytic conditions resulted in the formation of a carboxaldehyde, indicating that oxidation of the alcohol moiety is a plausible degradation mechanism nih.gov. The decomposition of linalyl acetate can also proceed through the elimination of its corresponding acid (acetic acid) to form terpenes like β-myrcene and ocimene researchgate.net.

Abiotic hydrolysis is a chemical reaction in which a water molecule cleaves a substance, breaking one or more chemical bonds. For an ester like this compound, hydrolysis involves the cleavage of the ester bond to yield its constituent alcohol (linalool) and carboxylic acid (valeric acid) archive.org. This reaction is a primary pathway for the degradation of esters in aqueous environments svdcdn.com.

The rate of hydrolysis is highly dependent on the pH of the surrounding medium core.ac.uk. This compound exhibits significant variation in its hydrolytic stability across different pH levels. At a neutral pH of 7.0, its estimated hydrolytic half-life is substantial, but this rate changes under acidic or basic conditions core.ac.uk. Studies on the related compound, linalyl acetate, show its half-life can range from hours to days depending on the pH and temperature oecd.orgsvdcdn.com. For instance, at 50°C, the half-life of linalyl acetate is 26 days at pH 7 but shortens to 8 days at pH 3 svdcdn.com. This illustrates the critical role of pH in determining the environmental persistence of such esters core.ac.uk.

pHEstimated Hydrolytic Half-life (at 25°C)
4.024,000 days (66 years)
7.03,900 days (10.7 years)

Table 1. Estimated hydrolytic half-lives for this compound at different pH values, based on modeling data. core.ac.uk

Photolytic Degradation Mechanisms and Products

Microbial Metabolism and Biodegradation of this compound

Microbial biotransformation is a key process in the environmental breakdown of organic compounds, where microorganisms utilize them as substrates for their metabolic activities wikipedia.org. This process can lead to the complete mineralization of the compound or its transformation into various metabolites nih.gov.

The microbial metabolism of this compound likely begins with the hydrolysis of the ester bond by microbial enzymes, releasing linalool (B1675412) and valeric acid. The subsequent biotransformation focuses on these two products.

Studies on the closely related linalyl acetate by the bacterium Pseudomonas incognita provide a model for this process. The biodegradation of linalyl acetate by this strain resulted in the formation of several metabolites, including:

Linalool

Linalool-8-carboxylic acid

Oleuropeic acid

Δ⁴-acetoxy-4-methyl hexenoic acid nih.gov

Resting cells fed with linalyl acetate-8-aldehyde produced linalyl acetate-8-carboxylic acid, Δ⁴-acetoxy-4-methyl hexenoic acid, and pyruvic acid, indicating a detailed oxidative pathway nih.gov. Fungi, such as Aspergillus niger, are also known to transform the linalool moiety into cis- and trans-furanoid and pyranoid linalool oxides researchgate.net.

The initial and most critical step in the microbial degradation of this compound is the cleavage of the ester linkage, which is catalyzed by esterases or lipases researchgate.net. These enzymes are widely produced by microorganisms. Research has demonstrated the use of horse liver esterase for the asymmetric hydrolysis of linalyl esters, including linalyl butyrate (B1204436) and this compound, to produce optically active linalool google.com. Commercially available immobilized lipases, such as Novozym 435, are also effective in catalyzing the synthesis and hydrolysis of linalyl esters researchgate.nethilarispublisher.com.

Following the initial hydrolysis, further degradation of the resulting linalool molecule involves other enzymatic systems. In Pseudomonas incognita, NAD-linked alcohol dehydrogenases and aldehyde dehydrogenases were identified. These enzymes are responsible for the oxidation of the terminal methyl group of the linalool structure, leading to the formation of corresponding aldehydes and carboxylic acids nih.gov.

Specific microorganisms have been identified as being capable of transforming linalyl esters or their degradation products.

Pseudomonas incognita , isolated from soil, has demonstrated the ability to utilize linalyl acetate as a substrate, metabolizing it through an oxidative pathway while keeping the acetate group intact initially nih.gov. Genera like Pseudomonas and Rhodococcus are well-established as model organisms for studying the metabolism of monoterpenes nih.gov.

Aspergillus niger , a common fungus, can effectively biotransform linalool, the hydrolysis product of this compound, into various valuable linalool oxides researchgate.net.

Anaerobic microbial communities, such as those found in bioelectrochemical systems, have also shown the capacity to produce valerate as a metabolite from other carbon sources like glycerol. These communities often include populations of Clostridium , suggesting their potential involvement in the metabolism of valerate or related compounds in anoxic environments nih.govntu.edu.sg.

The breakdown of organic matter by diverse microbial communities is a fundamental ecological process givaudan.com. The presence of this compound in certain environments would likely select for microbial populations possessing the necessary esterases and oxidative enzymes to utilize it as a carbon and energy source.

Enzymatic Systems Involved in Microbial Degradation of this compound and Related Esters

Volatilization and Atmospheric Chemistry of this compound

Volatilization from soil and water surfaces is a significant process that determines the entry of an organic compound into the atmosphere. nih.gov This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. epa.govnoaa.gov

Once in the atmosphere, organic compounds are subject to chemical reactions, primarily with oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals. copernicus.org These reactions are the main pathway for the degradation of volatile organic compounds (VOCs) in the troposphere. copernicus.org

The reaction with hydroxyl radicals is often the most important degradation pathway for VOCs in the atmosphere. researchgate.netusgs.govufz.de The rate of this reaction determines the atmospheric lifetime of the compound. For linalyl acetate, the calculated half-life for photo-oxidation is just 1.1 hours, indicating rapid degradation. oecd.org The reaction with ozone is also a relevant degradation path for compounds containing carbon-carbon double bonds, which are present in the linalyl moiety of this compound. oecd.org The reaction rate constant for linalyl acetate with ozone is 43.17 x 10⁻¹⁷ cm³/molecule-sec, resulting in a calculated atmospheric half-life of about 38 minutes. oecd.org

Given that this compound shares the same reactive linalyl structure as linalyl acetate, it is expected to have a similarly short atmospheric lifetime, undergoing rapid degradation through reactions with hydroxyl radicals and ozone. The products of these atmospheric reactions would be smaller, more oxidized volatile compounds.

Atmospheric Chemistry Data for the Analogous Compound Linalyl Acetate

ParameterValueReference
Vapor Pressure (25°C)0.61 Pa oecd.org
Henry's Law Constant1.74 x 10⁻³ atm·m³/mol oecd.org
Calculated Photo-oxidation Half-life1.1 hours oecd.org
Ozone Reaction Rate Constant43.17 x 10⁻¹⁷ cm³/molecule-sec oecd.org
Calculated Half-life for Ozone Reaction38.2 minutes oecd.org

Chemical Ecology and Inter Organismal Biological Interactions of Linalyl Valerate

Role of Linalyl Valerate (B167501) as a Volatile Organic Compound (VOC) in Ecosystems

Linalyl valerate, an ester of the tertiary monoterpenoid alcohol linalool (B1675412), functions as a volatile organic compound (VOC) within certain ecosystems. VOCs are critical chemical messengers that mediate a wide array of ecological interactions. While research specifically isolating the ecological role of this compound is limited, its presence as a key volatile metabolite has been identified in specific plant products, such as JMD oolong tea (Camellia sinensis 'Jinmudan'), where it contributes to the characteristic aroma profile alongside compounds like indole (B1671886) and phenethyl alcohol. nih.gov

The ecological functions of such plant volatiles are diverse, ranging from defense against herbivores and pathogens to attracting pollinators and communicating with other plants. fishersci.cachemicalbook.com As a lipophilic, low-molecular-weight compound, this compound can readily diffuse into the atmosphere, allowing it to act as an airborne chemical signal. The structural class to which this compound belongs—monoterpenoid esters—is frequently involved in these interactions. guidetomalariapharmacology.org The specific role of this compound in any given ecosystem depends on the organism emitting it, the composition of the complete volatile blend, and the organisms perceiving it.

Interspecific Chemical Signaling via this compound

Interspecific chemical signaling is a fundamental process in which organisms of different species communicate using chemical cues, influencing behaviors critical for survival and reproduction. ecostore.com Volatile compounds are primary mediators of these interactions, particularly in complex systems involving plants and insects.

There is currently a lack of direct research specifically demonstrating the role of this compound in mediating plant-pollinator interactions. However, the function of its parent compound, linalool, and a closely related ester, linalyl acetate (B1210297), are well-documented in this context. Floral scents are complex mixtures of VOCs that act as long-distance attractants and provide unique chemical signatures that guide pollinators. cenmed.com

Linalool is one of the most common constituents of floral scents, and its presence is linked to the attraction of a wide range of generalist pollinators, including bees, flies, and butterflies. ecostore.com Studies on lavender (genus Lavandula) have found that compounds like linalyl acetate are associated with attracting pollinating bees. thegoodscentscompany.com The specificity of pollinator attraction often relies not on a single compound but on the precise ratio of several VOCs in a blend. wikipedia.org For example, in the highly specialized relationship between the fig Ficus carica and its pollinator wasp Blastophaga psenes, a specific blend of common VOCs, including linalool oxides, is required to elicit attraction. wikipedia.org Given that this compound shares the same linalyl core, it is plausible that it could play a similar role as part of a complex floral bouquet, though this requires empirical verification.

Plants respond to herbivore damage by releasing a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). These signals can act as an indirect defense by attracting the natural enemies of the herbivores, such as parasitic wasps. fishersci.se While direct evidence for this compound's role is not extensively documented, related compounds are implicated in these tritrophic interactions. For instance, blends containing "valerate" have been noted in the context of plant volatiles released during herbivore-plant interactions. flybase.org Furthermore, floral-derived compounds, including other terpenoid esters, have been shown to be attractive to parasitoids. thegoodscentscompany.com

The jasmonate signaling pathway is crucial for inducing the production of HIPVs following herbivore attack. fishersci.se These blends often include terpenoids like linalool. In rice plants, silicon supplementation was found to alter the HIPV blend, enhancing the attraction of parasitoids to infested plants. The modified, more attractive blend contained linalool as a major component. fishersci.se This highlights that the specific composition and ratio of volatiles, which could potentially include esters like this compound, are critical for the effectiveness of this indirect defense mechanism. The interactions are highly specialized, with the efficiency of pest control depending on factors like herbivore specialization and the phylogenetic relatedness of the plants. sihaulichemicals.com

Plant-Pollinator Interactions Mediated by this compound

Mechanistic Studies of Chemo-Sensory Perception Related to this compound (Non-Human, Non-Clinical Focus)

The perception of VOCs like this compound by organisms such as insects is a multi-step process that begins with the interaction between the chemical compound and specialized sensory receptors.

The initial step in olfaction involves the binding of odorant molecules to odorant receptors (ORs), which are located on the dendrites of olfactory sensory neurons (OSNs) housed within sensory structures called sensilla. atamanchemicals.com In insects, ORs are typically heterodimers consisting of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco) that forms an ion channel. atamanchemicals.com

Specific research on the interaction between this compound and insect ORs is not widely available. However, studies on its structural relatives, linalool and linalyl acetate, provide significant insight into the principles of structure-receptor interactions. Research on derivatives of linalool and linalyl acetate has shown that small modifications to the chemical structure can lead to substantial changes in odor perception and receptor activation. fishersci.nlamericanelements.com For instance, the addition of an acetate group to linalool to form linalyl acetate significantly alters its odor profile and increases its odor threshold (the concentration at which it can be detected). americanelements.com

The length and functional group of the ester chain play a critical role in how the molecule interacts with the binding pocket of a receptor. It is therefore expected that the valerate ester group of this compound, being larger than the acetate group of linalyl acetate, would result in a different binding affinity and activation pattern for any given receptor. An example of specific receptor-ligand interaction comes from the malaria mosquito, Anopheles gambiae. Its receptor AgamOr29 was found to respond to linalool and, to a lesser degree, to linalyl acetate, demonstrating that the receptor can differentiate between these closely related structures. fishersci.no Such studies suggest that an insect's olfactory system possesses receptors finely tuned to discriminate between different terpenoid esters, which would likely include this compound.

Interactive Table: Odor Thresholds of Linalool and Related Derivatives

This table, based on data from a study on structure-odor relationships, illustrates how modifications to the linalool and linalyl acetate structures affect their odor thresholds (OT) in air. Lower OT values indicate a more potent odorant.

CompoundModification from ParentOdor Threshold (ng/L air)
Linalool-3.2
8-hydroxylinaloolHydroxylation at C8160
8-carboxylinaloolCarboxylation at C8Odorless
Linalyl acetateEsterification with acetic acid110.9
8-oxolinalyl acetateOxidation at C85.9
8-carboxylinalyl acetateCarboxylation at C86.1
Data sourced from Schmidt et al. (2015). fishersci.nlamericanelements.com

Once an odorant like this compound binds to and activates an odorant receptor (OR) on an olfactory sensory neuron (OSN), a signal transduction cascade is initiated to convert this chemical event into an electrical signal. In insects such as the model organism Drosophila melanogaster, the OR complex itself functions as a ligand-gated ion channel. atamanchemicals.comscentspiracy.com

The binding of the odorant to the specific OrX subunit induces a conformational change in the complex, leading to the opening of the ion channel formed by the Orco co-receptor. This allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, causing the cell membrane to depolarize. This depolarization is known as the receptor potential. If the receptor potential is strong enough to reach the neuron's firing threshold, it triggers a series of action potentials (nerve impulses). These electrical signals then travel down the axon of the OSN to the primary olfactory processing center in the insect brain, the antennal lobe. ecostore.com In the antennal lobe, the signals are sorted and processed in distinct spherical structures called glomeruli before being relayed to higher brain centers, where the information is further integrated to elicit a behavioral response, such as attraction or aversion. ecostore.com This pathway represents the conserved mechanism by which insects perceive and process information from volatile chemical cues in their environment.

Computational and Theoretical Chemistry Applied to Linalyl Valerate

Molecular Modeling and Simulation of Linalyl Valerate (B167501)

Molecular modeling and simulation serve as powerful tools to explore the structural and dynamic properties of linalyl valerate, offering a window into its conformational preferences and spectroscopic characteristics.

This compound, with its flexible acyclic structure, can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative stabilities. chemistrysteps.com By employing computational methods, researchers can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers that separate them. chemistrysteps.comnih.gov

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV) absorption spectra. google.comresearchgate.netresearchgate.net

For instance, theoretical calculations of the UV spectrum for the related compound R-(-)-linalool have been performed using methods like ZINDO/S and TD-DFT, showing good agreement with experimental values. researchgate.netresearchgate.net Similar approaches can be applied to this compound to predict its electronic transitions. Predicted collision cross-section values, which are relevant for ion mobility mass spectrometry, have also been calculated for this compound. uni.lu These computational predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations for this compound Systems

Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which is fundamental to its reactivity and stability.

Quantum chemistry can be used to model the step-by-step pathways of chemical reactions involving this compound, such as its synthesis and degradation. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. ncsu.edu

The synthesis of this compound typically involves the esterification of linalool (B1675412) with a valeric acid derivative. Computational models can elucidate the mechanism of this reaction, for example, by studying the acid-catalyzed esterification process. google.comgoogle.com Similarly, the degradation of this compound, such as through hydrolysis, can be investigated. oecd.org Studies on the related compound linalyl acetate (B1210297) show it hydrolyzes to form linalool and acetic acid. oecd.orgnih.gov Computational analysis can map the energy profile of this process, identifying the transition state and determining the activation energy, which governs the reaction rate. Furthermore, the degradation of linalyl acetate by microorganisms has been studied, revealing a pathway where the acetoxy group remains intact initially. nih.gov Computational methods could be employed to model the enzymatic reactions involved in such biodegradation pathways.

Molecular orbital (MO) theory is a cornerstone of quantum chemistry that describes the behavior of electrons in a molecule. wayne.eduunm.edu The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.combanglajol.info

Reaction Mechanism Elucidation for Synthesis and Degradation (e.g., Transition State Analysis)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Focused on Chemical Activity and Interactions)

Chemoinformatics applies computational methods to analyze chemical data, while QSAR studies aim to build mathematical models that relate a molecule's chemical structure to its biological or chemical activity. lkouniv.ac.insemanticscholar.org

For compounds like this compound, QSAR models can be developed to predict various activities based on molecular descriptors. These descriptors can be derived from the molecule's 2D or 3D structure and include physicochemical properties (like logP) and quantum chemical parameters. semanticscholar.org Although specific QSAR studies focusing on the chemical activity of this compound are scarce, research on the related compound linalyl acetate provides a relevant example. QSAR models have been used to predict the bioconcentration factor and to understand its partitioning behavior in the environment. oecd.org Furthermore, 3D-QSAR models have been employed to predict the antidepressant-like effects of natural compounds, including linalyl acetate, by modeling their interaction with specific biological targets. nih.gov These studies demonstrate the potential of QSAR to predict the chemical interactions and activity of this compound, guiding the design of new molecules with desired properties and reducing the need for extensive experimental testing. lkouniv.ac.inproquest.com

Future Directions and Emerging Research Areas for Linalyl Valerate

Integration of Omics Technologies in Linalyl Valerate (B167501) Biosynthesis Research

The biosynthesis of terpenoids, including linalyl valerate's precursor linalool (B1675412), is a complex process regulated by a network of genes and metabolic pathways. researchgate.netwikipedia.org The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to unraveling the intricacies of this compound production in plants. core.ac.ukmdpi.com

Modern analytical approaches, collectively known as "foodomics" or "flavoromics," aim to investigate the complete profile of food constituents to correlate biological properties with specific chemical signatures. core.ac.uk By applying transcriptomic analysis to plants with varying scent profiles, researchers have successfully identified key upregulated genes in the terpenoid backbone biosynthesis pathway, such as those encoding for enzymes like DXS, DXR, and GGPS. researchgate.net Similar multi-omics studies on other plants, like lettuce, have revealed complex light-dependent regulatory networks for flavonoid biosynthesis, identifying specific transcription factors that control the expression of biosynthesis genes. nih.gov

Future research on this compound should adopt these multi-omics strategies. By comparing high- and low-linalyl valerate-producing plant varieties or cultivars under different environmental conditions, it will be possible to:

Identify Novel Genes: Pinpoint the specific acyltransferases responsible for the esterification of linalool with valeric acid.

Elucidate Regulatory Networks: Uncover the transcription factors and signaling pathways that control the expression of genes involved in the biosynthesis of both linalool and valeric acid precursors.

Map Metabolic Flux: Use metabolomics to trace the flow of precursors through related pathways, identifying potential bottlenecks and competing metabolic routes. For instance, in JMD oolong tea, key volatile metabolites include indole (B1671886), this compound, and phenethyl alcohol, indicating a complex interplay of metabolic pathways. researchgate.net

This comprehensive, data-rich approach will not only provide a fundamental understanding of how plants produce this compound but also create a valuable dataset for the systematic investigation of metabolic regulation, enabling targeted genetic engineering and breeding programs to enhance its yield. mdpi.comnih.gov

Development of Novel Biocatalysts and Heterogeneous Catalysts for Sustainable this compound Synthesis

The increasing demand for natural and sustainably produced flavor and fragrance compounds necessitates a shift away from traditional chemical synthesis towards greener catalytic methods. Research is focusing on both biocatalysts (enzymes) and heterogeneous catalysts for the efficient and environmentally friendly production of esters like this compound. frontiersin.orgcolab.ws

Novel Biocatalysts: Enzymatic synthesis, particularly using lipases, is a highly promising route due to its high selectivity and mild reaction conditions. mdpi.com Lipases have been successfully used to produce various flavor esters, including citronellyl butyrate (B1204436) and citronellyl valerate. researchgate.net A key area of development is the use of immobilized enzymes, which allows for easy separation from the product and catalyst reuse, thereby reducing costs. mdpi.com Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is one of the most widely used commercial biocatalysts for polymer and ester synthesis. mdpi.commdpi.com Future research will likely focus on:

Enzyme Discovery and Engineering: Screening for novel lipases from microbial sources with higher specificity and stability for linalool and valeric acid. db-thueringen.de Chemical modification and protein engineering can be used to create semisynthetic enzymes with new catalytic activities or enhanced stability. nih.gov

Whole-Cell Biocatalysts: Utilizing genetically engineered microorganisms that overexpress the necessary enzymes as whole-cell catalysts, which can simplify the process by eliminating the need for enzyme purification and immobilization. frontiersin.orgnih.gov

Solvent-Free Systems: Optimizing reaction conditions to perform the synthesis in solvent-free systems, which further enhances the green credentials of the process. Studies on the enzymatic production of linalool esters have already shown the feasibility of these systems. researchgate.net

Heterogeneous Catalysts: For large-scale industrial production, solid heterogeneous catalysts offer advantages in terms of stability, reusability, and process continuity. mpg.de Research in this area, often drawing from advancements in biofuel and biomass conversion, is exploring various materials:

Porous Materials: High surface area materials with controlled porosity, such as zeolites, mesoporous silicas, and metal-organic frameworks (MOFs), are being designed as efficient catalysts for esterification. colab.wsmpg.de

Carbon-Based Catalysts: Activated carbon can serve as an excellent support for active metals (e.g., Pd, Ru, Ni), providing good dispersion and stability. nih.gov The properties of these catalysts can be tuned by modifying the support, for instance, by nitrogen-doping to enhance the interaction between the support and the metal. nih.gov

Sustainable Design: The focus is on developing catalysts from renewable resources and designing processes that align with the principles of circular and carbon-smart economies. kuleuven.be This includes creating catalysts that are highly selective, active, and durable for upgrading renewable feedstocks like biomass into valuable chemicals. colab.wsinorganic-chemistry-and-catalysis.eu

Advanced Bioreactor Design and Process Optimization for this compound Production

Scaling up the production of this compound from the lab to an industrial scale requires sophisticated bioreactor design and rigorous process optimization. researchgate.net Bioreactors are the core of any bioprocessing industry, and their design must ensure high productivity, cost-effectiveness, and process robustness. mdpi.com

Research has demonstrated the feasibility of producing linalool and its ester, linalyl acetate (B1210297), using plant cell cultures of Bursera linanoe in a stirred tank bioreactor. researchgate.net The study found that production in the bioreactor was significantly higher than in flask cultures, highlighting the importance of a controlled environment. researchgate.net Future advancements in this area will focus on several key aspects:

Innovative Bioreactor Configurations: Moving beyond standard stirred-tank reactors to explore designs like single-use systems, perfusion reactors, wave bioreactors, and packed-bed reactors, which can offer better mass transfer, lower shear stress, and easier scalability. researchgate.netelsevier.com The choice of materials for bioreactor construction is also critical, considering factors like transparency, temperature stability, and compatibility with manufacturing techniques. nih.gov

Process Optimization and Control: The optimization of multiple parameters—such as temperature, pH, nutrient supply, agitation, and aeration—is crucial for maximizing yield. mdpi.com Response surface methodology (RSM) has been effectively used to optimize the synthesis of other flavor esters and the extraction of essential oil components. researchgate.netresearchgate.net Integrating advanced, non-invasive sensors for real-time monitoring and automated control systems will enable dynamic adjustments to maintain optimal performance. mdpi.comnih.gov

Integrated and Continuous Processing: Developing integrated bioreactor systems that are adaptable to various feedstocks and can handle complex bioprocesses. mdpi.com This includes the integration of downstream processing units for efficient product purification and recovery, potentially in a continuous manufacturing setup. mdpi.com Flow dynamics within the bioreactor are essential to avoid stagnant zones and ensure efficient media exchange. nih.gov

A study optimizing the preparation of corn starch nanoparticles containing linalyl acetate highlighted the significant effect of parameters like reactant concentration, temperature, and reactant ratios on the final product characteristics. oiccpress.com Similar rigorous optimization will be essential for scaling up this compound production efficiently and economically.

Exploration of Uncharted Biological Roles and Ecological Interactions of this compound

While its precursor, linalool, is well-studied for its various biological activities (antimicrobial, anti-inflammatory, sedative) and ecological roles (pollinator attraction, defense), the specific functions of this compound remain largely uncharted. wikipedia.orgresearchgate.net Future research must aim to distinguish the unique contributions of the ester from its alcohol precursor.

Biological Roles: Linalool is known to be metabolized in animals, with 8-hydroxylinalool and 8-carboxylinalool being major metabolites. frontiersin.org It is plausible that this compound undergoes hydrolysis in vivo to release linalool and valeric acid, which then exert their own biological effects. However, the intact ester may possess unique properties. Future investigations should explore:

Pharmacological Activity: Screening this compound for a range of activities, including antimicrobial, anti-inflammatory, and effects on the central nervous system, to determine if its profile differs from that of linalool. researchgate.netresearchgate.net

Mechanism of Action: Investigating its interaction with cellular targets, such as ion channels or receptors, to understand the molecular basis of any observed effects. frontiersin.org

Bioavailability and Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.

Ecological Interactions: Plant chemistry is fundamental to the ecological interactions within an ecosystem. frontiersin.org Volatile organic compounds (VOCs) like this compound are key signaling molecules. frontiersin.org Research in chemical ecology is needed to understand:

Pollinator and Herbivore Interactions: Determining if this compound, as part of a floral scent blend, plays a specific role in attracting particular pollinators or deterring herbivores. The ratio of linalool to its esters, like linalyl acetate, can be critical for the quality of essential oils and may influence these interactions. mdpi.com

Plant-Plant Communication: Investigating whether the emission of this compound can induce defense responses or other physiological changes in neighboring plants. frontiersin.org

Trophic Interactions: Exploring if the compound can attract natural enemies (predators and parasitoids) of herbivores, a phenomenon known as "indirect defense." frontiersin.org Understanding these chemically-mediated interactions is crucial for managing agroecosystems to enhance services like biological pest control. researchgate.net

Multidisciplinary Approaches to this compound Research

Advancing the science of this compound requires breaking down traditional disciplinary silos. A multidisciplinary approach, integrating expertise from chemistry, biology, engineering, and ecology, is essential for a comprehensive understanding. researchgate.net The International Symposium on Essential Oils (ISEO) is an example of a forum that brings together diverse experts to discuss topics ranging from chemical analysis and biosynthesis to biological properties and applications. iseoils.com

A future research framework for this compound should foster collaboration between:

Phytochemists and Molecular Biologists: To identify the compound in new plant sources and elucidate its biosynthetic pathway using omics technologies. mdpi.com

Chemical Engineers and Biocatalysis Experts: To design sustainable synthesis processes, optimize bioreactor performance, and develop novel catalysts. mdpi.commdpi.com

Pharmacologists and Toxicologists: To evaluate its biological activities, mechanisms of action, and safety profile.

Chemical Ecologists and Agronomists: To investigate its role in plant-insect and plant-plant interactions and explore its potential applications in sustainable agriculture. frontiersin.org

Such collaborative platforms, whether through research consortia or integrated academic centers, can accelerate discovery and innovation. researchgate.net By combining diverse methodologies, from advanced analytical chemistry and genetic engineering to ecological field studies and process modeling, the scientific community can unlock the full potential of this compound. core.ac.uk

Q & A

Q. What are the optimal synthetic routes for linalyl valerate, and how can reproducibility be ensured across laboratories?

this compound (C15H26O2) is synthesized via esterification of linalool with valeric acid, typically catalyzed by acid (e.g., H2SO4) or enzymatic methods. Key considerations include:

  • Solvent selection : Non-polar solvents (e.g., hexane) improve ester yield by reducing hydrolysis .
  • Catalyst efficiency : Lipases (e.g., Candida antarctica) offer enantioselective advantages over mineral acids but require temperature-controlled conditions (~40°C) .
  • Reprodubility : Document reaction parameters (molar ratios, agitation rates) and validate purity via GC-MS with internal standards (e.g., methyl decanoate) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • NMR : 1H NMR identifies characteristic peaks: δ 5.1–5.3 ppm (linalool-derived olefinic protons) and δ 2.3 ppm (valerate methylene adjacent to ester group) .
  • Mass spectrometry : Electron ionization (EI-MS) shows molecular ion [M]+ at m/z 238.3 and fragment ions at m/z 121 (linalool moiety) and m/z 116 (valerate) .
  • IR spectroscopy : Confirm ester C=O stretch at 1740–1720 cm⁻¹ and absence of carboxylic acid O-H bands (~2500 cm⁻¹) .

Q. How can researchers assess the purity of this compound batches in absence of certified reference materials?

  • Chromatographic methods : Use GC-FID or HPLC-UV with a polar column (e.g., ZORBAX Eclipse Plus C18) and gradient elution (acetonitrile/water) to resolve impurities .
  • Validation : Calculate percent purity via area normalization, cross-referenced with spiked recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating this compound’s bioactivity, and how should confounding variables be controlled?

  • Caco-2 monolayers : Model intestinal absorption by measuring transepithelial electrical resistance (TEER) after exposure to this compound (0.1–100 µM). Normalize results to positive controls (e.g., valerate’s TEER modulation in Caco-2 cells ).
  • Confounder mitigation : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects from metabolites .

Q. How can computational methods resolve contradictions in this compound’s conformational dynamics reported across studies?

  • Molecular dynamics (MD) : Simulate rotational barriers using MP2/cc-pVDZ or B3LYP-D3BJ/6-31+G(d,p) levels to predict stable conformers. Compare with experimental rotational constants (e.g., microwave spectroscopy) to validate models .
  • Error analysis : Quantify deviations between calculated (Xe) and experimental (X0) rotational constants; discrepancies >5% suggest incomplete basis sets or solvent effects .

Q. How should researchers address contradictory data on this compound’s stability under varying storage conditions?

  • Stability protocols : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS to identify degradation products (e.g., hydrolyzed linalool) .
  • Statistical reconciliation : Apply multivariate ANOVA to isolate factors (temperature, light exposure) causing instability. Report confidence intervals (95%) for degradation rates .

Methodological Considerations for Data Reporting

  • Sampling : Use stratified random sampling for heterogeneous batches; report subsampling methods (e.g., riffler vs. cone-and-quartering) and particle size distribution .

  • Error propagation : Calculate combined uncertainty (u_c) for purity assays using the formula:
    uc=uGC2+ubalance2+usampling2u_c = \sqrt{u_{\text{GC}}^2 + u_{\text{balance}}^2 + u_{\text{sampling}}^2}

    where uGCu_{\text{GC}} = chromatographic method uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.